![molecular formula C9H12BrNO3 B14635022 2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol CAS No. 56446-68-5](/img/structure/B14635022.png)
2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol is a chemical compound that belongs to the class of bromopyridine derivatives It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an ethoxyethanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of 6-bromopyridine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The ethoxyethanol chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopyridine: A simpler bromopyridine derivative with similar reactivity but lacking the ethoxyethanol chain.
2-(6-Bromopyridin-2-yl)propan-2-ol: Another bromopyridine derivative with a different substituent on the pyridine ring.
1-(6-Bromopyridin-2-yl)ethan-1-one: A bromopyridine derivative with a ketone group instead of the ethoxyethanol chain.
Uniqueness
2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol is unique due to its specific structure, which combines the bromopyridine moiety with an ethoxyethanol chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
56446-68-5 |
|---|---|
Formule moléculaire |
C9H12BrNO3 |
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
2-[2-(6-bromopyridin-2-yl)oxyethoxy]ethanol |
InChI |
InChI=1S/C9H12BrNO3/c10-8-2-1-3-9(11-8)14-7-6-13-5-4-12/h1-3,12H,4-7H2 |
Clé InChI |
ORVCYZJSHSSAKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



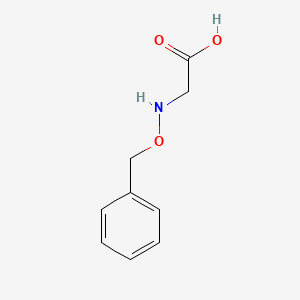
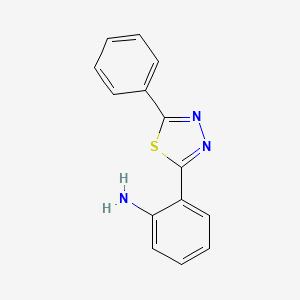
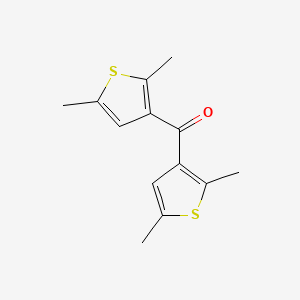
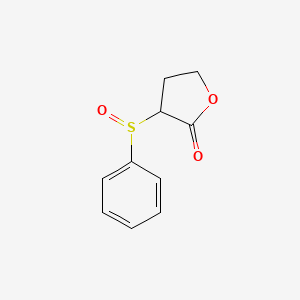
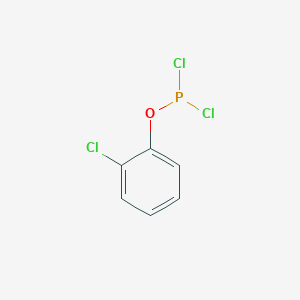
![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
methanolate](/img/structure/B14634992.png)
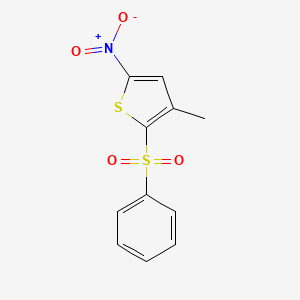
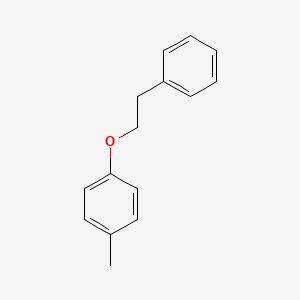

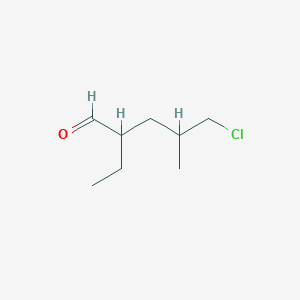
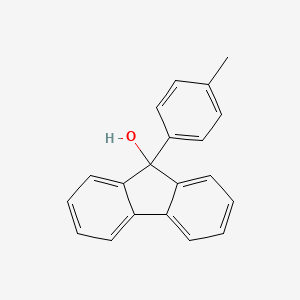
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
